2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is a fluorinated organic compound with the molecular formula C14H6F14N2O2. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide typically involves multiple steps. One common method includes the reaction of heptafluorobutyric anhydride with 4-aminophenyl-4-methylpyrimidine-2-sulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorine atoms in the compound enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with similar properties but different applications.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in the synthesis of fluorinated polymers and copolymers.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide is unique due to its combination of a fluorinated butanamide backbone with a sulfonamide-linked pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H11F7N4O3S |
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Molecular Weight |
460.3g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C15H11F7N4O3S/c1-8-6-7-23-12(24-8)26-30(28,29)10-4-2-9(3-5-10)25-11(27)13(16,17)14(18,19)15(20,21)22/h2-7H,1H3,(H,25,27)(H,23,24,26) |
InChI Key |
CYAMHHSMEIBSPK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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